Bienvenue dans la boutique en ligne BenchChem!

2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline

Lipophilicity ADME Drug‑likeness

2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline (CAS 39216-68-7) is a heterocyclic building block comprising a quinazoline core substituted with a 4‑methylpiperazin‑1‑yl group at the 4‑position and a chlorine atom at the 2‑position. With a molecular weight of 262.74 g·mol⁻¹, a calculated XLogP of 2.8, and a topological polar surface area (TPSA) of 32.3 Ų, this compound occupies a physicochemical space that balances lipophilicity and polarity.

Molecular Formula C13H15ClN4
Molecular Weight 262.74 g/mol
CAS No. 39216-68-7
Cat. No. B3036646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline
CAS39216-68-7
Molecular FormulaC13H15ClN4
Molecular Weight262.74 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)Cl
InChIInChI=1S/C13H15ClN4/c1-17-6-8-18(9-7-17)12-10-4-2-3-5-11(10)15-13(14)16-12/h2-5H,6-9H2,1H3
InChIKeyLZCJDDILEMCNLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline (39216-68-7): Core Properties and Procurement Baseline


2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline (CAS 39216-68-7) is a heterocyclic building block comprising a quinazoline core substituted with a 4‑methylpiperazin‑1‑yl group at the 4‑position and a chlorine atom at the 2‑position [1]. With a molecular weight of 262.74 g·mol⁻¹, a calculated XLogP of 2.8, and a topological polar surface area (TPSA) of 32.3 Ų, this compound occupies a physicochemical space that balances lipophilicity and polarity [2]. It is routinely supplied as a research chemical with a certified purity of ≥98% and is recommended for storage at 2–8 °C in sealed, dry conditions .

Why Generic 2‑Chloroquinazoline Building Blocks Cannot Substitute 2‑Chloro‑4‑(4‑methylpiperazin‑1‑yl)quinazoline (39216-68-7)


Quinazoline building blocks with identical core scaffolds but divergent substitution patterns exhibit markedly different physicochemical and reactivity profiles that directly impact downstream synthetic utility. The 4‑(4‑methylpiperazin‑1‑yl) substituent on the target compound introduces a tertiary amine that modulates both lipophilicity (XLogP = 2.8) and electron density on the quinazoline ring, distinguishing it from simpler 2,4‑dichloroquinazoline or 2‑chloro‑4‑phenylpiperazinyl analogs [1]. These differences translate into altered nucleophilic aromatic substitution rates, solubility windows, and compatibility with aqueous reaction conditions, making generic substitution a source of irreproducible outcomes in medicinal chemistry workflows .

Quantitative Evidence Guide: 2‑Chloro‑4‑(4‑methylpiperazin‑1‑yl)quinazoline (39216-68-7) Versus Closest Analogs


Lipophilicity Contrast: 2‑Chloro‑4‑(4‑methylpiperazin‑1‑yl)quinazoline Exhibits 1.8 log Units Lower XLogP than 2‑Chloro‑4‑(4‑phenyl‑1‑piperazinyl)quinazoline

In a direct computational comparison using PubChem‑computed XLogP values, 2‑chloro‑4‑(4‑methylpiperazin‑1‑yl)quinazoline (CID 21412375) records an XLogP of 2.8, whereas the phenylpiperazinyl analog 2‑chloro‑4‑(4‑phenyl‑1‑piperazinyl)quinazoline (CID 22692657) records an XLogP of 4.6 [1][2]. The 1.8‑unit difference corresponds to an approximately 63‑fold higher predicted partition coefficient for the comparator and flags it as a potential hERG liability risk under common drug‑likeness filters such as the AZ filter (LogP > 3.5 alert) [3]. Both compounds share an identical TPSA of 32.3 Ų, indicating that the lipophilicity shift is driven entirely by the aryl substitution and not by polar surface area changes [1].

Lipophilicity ADME Drug‑likeness

Enhanced Polarity Advantage: 2‑Chloro‑4‑(4‑methylpiperazin‑1‑yl)quinazoline Displays 1.42 Log Units Higher XLogP than the Des‑chloro Analog 4‑(4‑Methylpiperazin‑1‑yl)quinazoline

Comparing the target compound (XLogP = 2.8) with its des‑chloro analog 4‑(4‑methylpiperazin‑1‑yl)quinazoline (CHEMBL506969; computed AlogP = 1.38, TPSA = 32.26) reveals that the 2‑chloro substituent contributes +1.42 log units of lipophilicity while adding only 34.44 g·mol⁻¹ of molecular weight [1][2]. This places the target compound in a more favorable lipophilicity window for passive membrane permeability (commonly LogP 1–4) without sacrificing the polar surface area required for kinase hinge‑binding interactions [3]. The des‑chloro analog, by contrast, may exhibit sub‑optimal permeability due to excessive polarity.

Lipophilicity Structural alert Fragment growth

Certified Purity Benchmark: 2‑Chloro‑4‑(4‑methylpiperazin‑1‑yl)quinazoline is Supplied at ≥98% Purity with Controlled Storage at 2–8 °C

The target compound is commercially available from Leyan (Cat. No. 1735102) at a certified purity of 98%, with lot‑specific variation acknowledged and purity verified by the supplier's in‑house QC protocols . Additionally, Chemscene (Cat. No. CS-0664446) specifies storage at 2–8 °C in sealed, dry conditions to prevent hydrolytic degradation of the 2‑chloro substituent, a common failure mode for 2‑chloroquinazolines [1]. In contrast, many generic 2‑chloroquinazoline analogs are shipped at ambient temperature without specified purity guarantees below 95%, introducing batch‑to‑batch variability into synthetic sequences.

Quality control Reproducibility Procurement specification

Regiochemical Differentiation: The 4‑Methylpiperazinyl Substituent at C‑4 Enables Orthogonal Reactivity Compared to 2‑Substituted Piperazinyl Isomers

The target compound positions the 4‑methylpiperazin‑1‑yl group at the quinazoline C‑4 position, leaving the C‑2 chlorine available for nucleophilic aromatic substitution (SNAr). This regiochemistry is synthetically orthogonal to that of 2‑(4‑methylpiperazin‑1‑yl)‑4‑chloroquinazoline (J‑GLOBAL entry 2‑[4‑methyl‑1‑piperazinyl]‑4‑chloroquinazoline), where the piperazine is at C‑2 and the chlorine is at C‑4 [1][2]. In the C‑2‑piperazinyl isomer, the electron‑donating piperazine deactivates the adjacent chlorine toward SNAr, whereas in the target compound, the C‑4 piperazine does not directly conjugate with the C‑2 chlorine, preserving its electrophilicity. This regiochemical arrangement aligns with the synthetic route to sotrastaurin (AEB071), a PKC inhibitor that incorporates a 2‑(4‑methylpiperazin‑1‑yl)quinazolin‑4‑yl scaffold derived from a related C‑4‑piperazinyl intermediate [3].

Synthetic utility Regioselectivity Building block

Reference Standard for Drug Impurity Profiling: 2‑Chloro‑4‑(4‑methylpiperazin‑1‑yl)quinazoline as a Qualified Impurity Marker

Multiple commercial suppliers, including BIOFOUNT and gbjzwz.com, explicitly list 2‑chloro‑4‑(4‑methylpiperazin‑1‑yl)quinazoline as a certified reference substance for drug impurity analysis, with pricing at approximately 532 CNY per 10 mg . This designation indicates that the compound has been qualified against pharmacopoeial or manufacturer‑specific impurity specifications for quinazoline‑based active pharmaceutical ingredients (APIs). Generic 2‑chloroquinazoline building blocks are rarely qualified as impurity reference standards, meaning the target compound offers a dual‑use procurement value: it serves both as a synthetic intermediate and as a characterized analytical standard for HPLC or LC‑MS impurity tracking in drug development workflows.

Reference standard Impurity profiling Quality control

High‑Impact Application Scenarios for 2‑Chloro‑4‑(4‑methylpiperazin‑1‑yl)quinazoline (39216-68-7)


Lead Optimization of Kinase Inhibitor Scaffolds with Controlled Lipophilicity

Medicinal chemistry teams synthesizing quinazoline‑based kinase inhibitors can prioritize this compound over the 4‑phenylpiperazinyl analog to exploit its 1.8 log‑unit lower XLogP (2.8 vs. 4.6), reducing the risk of exceeding lipophilicity ceilings that correlate with promiscuity and hERG blockade [1]. The preserved TPSA (32.3 Ų) maintains hinge‑binding capacity while the favorable logP places it within the optimal permeability window (LogP 1–4) [1]. This quantitative differentiation supports rational fragment growth strategies.

Sequential SNAr Functionalization for Parallel Library Synthesis

The orthogonal reactivity of the C‑2 chlorine and C‑4 piperazine enables chemists to execute a two‑step SNAr sequence: first displacing the C‑2 chlorine with diverse amine, thiol, or alcohol nucleophiles, then further derivatizing the piperazine or quinazoline core . This regiochemical arrangement is directly aligned with the synthetic route to sotrastaurin (AEB071) and related PKC inhibitors, providing a validated path for generating focused compound libraries [2]. The ≥98% purity specification reduces the confounding effect of starting‑material impurities on library QC .

Dual‑Purpose Procurement: Synthetic Building Block and Drug Impurity Reference Standard

Organizations engaged in both API synthesis and analytical method development can consolidate procurement by acquiring this compound as a dual‑use material. It is concurrently listed as a building block for synthetic chemistry and as a qualified reference standard for drug impurity profiling (e.g., for quinazoline‑based tyrosine kinase inhibitors) . This dual qualification reduces supplier count, simplifies inventory management, and ensures traceability between synthetic batches and analytical reference materials.

Cold‑Chain Storage for Long‑Term Stability in Automated Compound Management

The recommended storage at 2–8 °C, sealed and dry, is explicitly specified by suppliers to mitigate the hydrolytic lability of the C‑2 chlorine . For automated compound management systems in large pharmaceutical or CRO settings, this defined cold‑storage protocol can be integrated into standard operating procedures, ensuring compound integrity over extended storage periods. This contrasts with generic 2‑chloroquinazolines shipped at ambient temperature, which may degrade more rapidly in DMSO stock solutions .

Quote Request

Request a Quote for 2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.